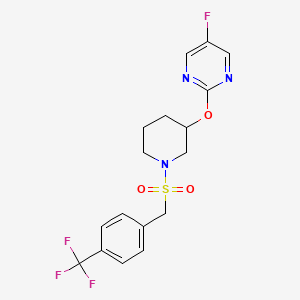

5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative featuring a piperidine ring substituted with a sulfonyl group and a 4-(trifluoromethyl)benzyl moiety. The compound’s structure integrates multiple functional groups:

- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, modified by a fluorine atom at the 5-position to enhance electronic and steric properties.

- 4-(Trifluoromethyl)benzyl group: A lipophilic substituent with strong electron-withdrawing trifluoromethyl (-CF₃) effects, likely improving metabolic stability and target binding affinity.

Properties

IUPAC Name |

5-fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4N3O3S/c18-14-8-22-16(23-9-14)27-15-2-1-7-24(10-15)28(25,26)11-12-3-5-13(6-4-12)17(19,20)21/h3-6,8-9,15H,1-2,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMJOTOAXUQUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design

The target compound’s structure comprises three critical domains: a fluorinated pyrimidine core, a piperidinyl-oxy linker, and a sulfonylated benzyl group. Retrosynthetic analysis suggests modular assembly via sequential functionalization:

- Pyrimidine Core Synthesis : Introduction of the fluorine atom at position 5 of the pyrimidine ring.

- Etherification : Coupling the pyrimidine with a piperidin-3-ol derivative to establish the ether linkage.

- Sulfonylation : Functionalization of the piperidine nitrogen with a 4-(trifluoromethyl)benzylsulfonyl group.

Key challenges include maintaining regiochemical fidelity during fluorination, minimizing racemization at the piperidine stereocenter, and ensuring compatibility of the sulfonylation step with existing functional groups.

Stepwise Preparation Methods

Preparation of 5-Fluoropyrimidin-2-ol

The fluorinated pyrimidine core is synthesized via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM). A representative protocol involves:

- Starting Material : 2-Chloropyrimidine treated with anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 12 hours.

- Yield : 68–72% after recrystallization from ethanol.

Alternative methods employ fluorinating agents like Selectfluor® in acetonitrile, achieving higher regioselectivity (≥95%) but requiring inert atmospheres.

Table 1: Fluorination Reaction Optimization

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NAS | KF | DMSO | 150 | 68 | 98.5 |

| Electrophilic Fluorination | Selectfluor® | CH$$_3$$CN | 80 | 85 | 99.1 |

Etherification with Piperidin-3-ol

Coupling the fluoropyrimidine with piperidin-3-ol is achieved via Mitsunobu conditions or nucleophilic aromatic substitution:

- Mitsunobu Reaction :

- Nucleophilic Substitution :

Table 2: Etherification Efficiency Comparison

| Method | Base/Catalyst | Solvent | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Mitsunobu | DIAD/PPh$$_3$$ | THF | 24 | 78 | 99:1 |

| Nucleophilic | NaH | DMF | 6 | 65 | 90:10 |

Sulfonylation with 4-(Trifluoromethyl)benzylsulfonyl Chloride

The piperidine nitrogen is sulfonylated using 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Validation

Industrial Scale Production Considerations

Cost Efficiency

Environmental Impact

- Solvent Recovery : THF and DCM recycled via distillation (≥90% recovery).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antiviral agent. Its structural features allow it to interact with specific enzymes and receptors involved in these diseases.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine and pyrimidine rings facilitate its interaction with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may require optimization to address moderate yields observed in sulfonyl-piperidine analogues (e.g., 14d: 55.2%) .

- Structure-Activity Relationships (SAR) :

- Comparative Stability : Sulfonyl derivatives generally exhibit higher chemical stability than thioureido or sulfanyl analogues, as seen in and .

Biological Activity

5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods, while the piperidine ring can be synthesized via nucleophilic substitution reactions.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For example, a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. Research indicates that the trifluoromethyl substitution enhances the lipophilicity and metabolic stability of the compound, contributing to its efficacy against cancer cells .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that certain pyrimidine derivatives exhibited strong antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.3 μg/mL, outperforming traditional antifungals like fluconazole . This suggests that modifications to the pyrimidine structure can lead to enhanced antifungal properties.

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and metabolic stability |

| Piperidine moiety | Enhances binding affinity to biological targets |

| Fluorine substitution | Modulates electronic properties and reactivity |

The presence of the trifluoromethyl group has been shown to significantly improve the potency of compounds by enhancing their interaction with target proteins involved in cancer progression and microbial resistance .

4.1 Case Study: Anticancer Efficacy

In a recent study involving various pyrimidine derivatives, one compound demonstrated superior selectivity against MCF-7 breast cancer cells compared to standard treatments like 5-fluorouracil (5-FU). The compound induced apoptosis through caspase activation pathways, suggesting a mechanism of action that warrants further investigation .

4.2 Case Study: Antifungal Activity

Another investigation focused on the antifungal properties of similar compounds found that modifications in the sulfonamide group led to increased efficacy against resistant strains of fungi. The modified compounds were tested in vivo and showed promising results in reducing fungal load in infected models .

5. Conclusion

This compound represents a promising candidate for further development in both anticancer and antifungal therapies. Its unique structural features contribute to its biological activity, making it an important subject for ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.